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Compound of Interest
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Cat. No.: B15616320

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding affinity and cross-reactivity
profile of SR 142948-C3-NHMe with other receptors. The data presented is compiled from
publicly available experimental results to aid in the evaluation of this compound for research
and development purposes.

Overview of SR 142948-C3-NHMe

SR 142948, also known as SR 142948A, is a potent and selective non-peptide antagonist of
neurotensin (NT) receptors.[1][2][3] It has been instrumental in characterizing the physiological
roles of neurotensin and is recognized for its high affinity for both known neurotensin receptor
subtypes, NTS1 and NTS2.[4] Its ability to cross the blood-brain barrier and its oral activity
make it a valuable tool for in vivo studies.[3]

Quantitative Comparison of Binding Affinities

The following table summarizes the binding affinities of SR 142948 for various neurotensin
receptor preparations.
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Binding
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142948A Binding
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142948A Binding
S
Levocabastin
e-insensitive [FH]SR Saturation
o Kd 6.8 [4]
NTS1 (Rat 142948A Binding
Brain)
Levocabastin
e-sensitive [FHISR Saturation
o Kd 4.8 [4]
NTS2 (Rat 142948A Binding
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Note: While SR 142948 is widely cited as a selective neurotensin receptor antagonist,

comprehensive screening data across a broad panel of other G-protein coupled receptors

(GPCRs), ion channels, and other potential off-targets is not readily available in the public

domain. Commercial services such as Eurofins' SafetyScreen panels are often used to

determine such cross-reactivity profiles, but the results for SR 142948 have not been publicly

disclosed.[5][6]
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Experimental Methodologies

The data presented in this guide is based on standard pharmacological assays. Below are
detailed descriptions of the key experimental protocols used to determine the binding affinity
and functional activity of SR 142948.

Radioligand Binding Assays
These assays are used to determine the affinity of a compound for a specific receptor by

measuring the displacement of a radiolabeled ligand.

Experimental Workflow: Radioligand Competition Binding Assay
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Caption: Workflow for a typical radioligand competition binding assay.
Protocol:

 Membrane Preparation: Cell membranes expressing the target receptor (e.g., NTS1 or
NTS2) are prepared from cultured cells or tissue homogenates.
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« Incubation: A fixed concentration of a radiolabeled ligand (e.g., [*2°I-Tyr3]NT) is incubated
with the membrane preparation in the presence of varying concentrations of the unlabeled
test compound (SR 142948).

o Separation: The reaction is terminated by rapid filtration through glass fiber filters, which
traps the membrane-bound radioligand while allowing the unbound radioligand to pass
through.

e Quantification: The amount of radioactivity retained on the filters is measured using a
scintillation counter.

o Data Analysis: The data is plotted as the percentage of specific binding versus the
concentration of the test compound. The concentration of the test compound that inhibits
50% of the specific binding of the radioligand is determined as the ICso value. The Ki value
can then be calculated using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the biological response of a cell upon receptor activation or
inhibition.

This assay measures the production of inositol monophosphates, a downstream signaling
molecule of Gg-coupled GPCRs like NTS1.

Signaling Pathway: NTS1 Receptor and IP Accumulation
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Caption: Simplified signaling pathway of NTS1 receptor leading to IP1 accumulation.
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Protocol:

e Cell Culture: Cells endogenously or recombinantly expressing the NTS1 receptor (e.g., HT-
29 or CHO-hNTSL1 cells) are cultured.

e Labeling (Optional): Cells are often pre-labeled with [3H]-myo-inositol.

o Stimulation: Cells are pre-incubated with varying concentrations of the antagonist (SR
142948) followed by stimulation with a fixed concentration of the agonist (neurotensin) in the
presence of lithium chloride (LiCl), which inhibits the degradation of inositol phosphates.

o Extraction: The reaction is stopped, and the intracellular inositol phosphates are extracted.

o Quantification: The amount of accumulated inositol monophosphate (IP1) is quantified,
typically using a radioimmunoassay or a non-radioactive HTRF-based assay.

o Data Analysis: The antagonist's potency is determined by its ability to inhibit the agonist-
induced IP1 accumulation, and an ICso value is calculated.

This assay measures the transient increase in intracellular calcium concentration that occurs
upon activation of Gg-coupled receptors.

Protocol:

o Cell Loading: Cells expressing the target receptor are loaded with a calcium-sensitive
fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

o Antagonist Pre-incubation: Cells are pre-incubated with different concentrations of SR
142948.

e Agonist Stimulation: The cells are then stimulated with an agonist (neurotensin).

e Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the
change in intracellular calcium concentration, is measured over time using a fluorometric
imaging plate reader (FLIPR) or a similar instrument.

o Data Analysis: The ability of SR 142948 to inhibit the agonist-induced calcium peak is
guantified to determine its antagonistic activity.
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Discussion and Conclusion

The available data robustly demonstrates that SR 142948 is a highly potent antagonist of both
NTS1 and NTS2 receptors, with affinity values in the low nanomolar range.[1][3][4] Its efficacy
has been confirmed through functional assays that measure downstream signaling events such
as inositol monophosphate accumulation and calcium mobilization.[2][3]

The primary limitation in providing a complete cross-reactivity profile is the absence of publicly
accessible data from broad selectivity screening panels. Such panels are crucial for identifying
potential off-target interactions that could lead to unexpected pharmacological effects or
toxicity. While SR 142948 is generally considered "selective," researchers should be aware that
this selectivity has been primarily defined within the context of neurotensin receptor subtypes.

For drug development professionals, the high affinity for neurotensin receptors makes SR
142948 an excellent lead compound for further optimization. However, a comprehensive off-
target liability assessment using a service like the Eurofins SafetyScreen panel would be a
critical step in any preclinical development program to ensure its safety and specificity.

In conclusion, SR 142948 remains a cornerstone tool for investigating the neurotensin system.
The data presented in this guide highlights its well-characterized potent and selective
antagonism at NTS1 and NTS2 receptors. Future studies reporting on its broader cross-
reactivity profile will be invaluable for a more complete understanding of its pharmacological
actions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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